(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-16-15(8-11-2-1-5-18-10-11)24-17(23)19(16)12-3-4-13-14(9-12)22-7-6-21-13/h1-5,8-10H,6-7H2/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMPTYFDWTVPCZ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C(=CC4=CN=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)/C(=C/C4=CN=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and existing research findings.
Chemical Structure and Properties
The compound features a thioxothiazolidin core with substituents that include a dihydrobenzo[dioxin] moiety and a pyridine ring. This unique structural combination is responsible for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives related to thioxothiazolidin compounds have shown potent inhibitory effects against various bacterial strains. A study highlighted the inhibition of adenylate kinases (AKs) in Escherichia coli and Streptococcus pneumoniae, with IC50 values of 0.067 mM and 0.065 mM respectively, indicating strong antibacterial potential .
Anti-inflammatory Effects
The 1,4-benzodioxane scaffold present in the compound is known for its anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit pathways associated with inflammation, suggesting that this compound may also exhibit such effects .
Anticancer Potential
Thiazolidinone derivatives are being explored for their anticancer activities. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Some studies have indicated that similar compounds can inhibit critical pathways like p38 MAPK, which is involved in cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of adenylate kinases, which play a crucial role in nucleotide metabolism and energy homeostasis in bacteria.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Induction of Apoptosis : Similar thiazolidinone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Scientific Research Applications
Biological Properties
Thiazolidinones exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds containing thiazolidinone moieties have shown promise in inhibiting tumor cell proliferation. The compound in focus has been evaluated against various cancer cell lines such as Huh7 D12 and MDA-MB 231, revealing significant cytotoxic effects .
- Kinase Inhibition : The compound has been tested for its ability to inhibit specific kinases involved in cancer progression. Notably, it has demonstrated effective inhibition against DYRK1A and GSK3α/β kinases, which are crucial in various signaling pathways associated with cancer and neurodegenerative diseases .
- Antimicrobial Properties : Thiazolidinones have also been investigated for their antimicrobial effects. Some derivatives have shown activity against bacterial strains, indicating potential use as antimicrobial agents .
Applications in Medicinal Chemistry
The structural features of (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one make it a valuable scaffold for drug development:
- Lead Compound Development : Its ability to inhibit specific protein kinases positions it as a lead compound for further development into targeted therapies for cancers and other diseases .
- Pharmacophore Design : The thiazolidinone core can be modified to enhance selectivity and potency. Researchers are exploring various substitutions at the C5 position to optimize pharmacological profiles .
- Combination Therapies : Due to its diverse mechanisms of action, this compound can be integrated into combination therapies aimed at overcoming drug resistance in cancer treatments .
Case Studies
Several studies have documented the efficacy of thiazolidinone derivatives:
- A study highlighted the synthesis of a library of thiazolidinones that were screened for their activity against DYRK1A. The most promising compounds exhibited IC50 values in the nanomolar range, indicating high potency as inhibitors .
- Another investigation focused on the modification of thiazolidinone derivatives to enhance their anticancer properties. The results showed that specific substitutions significantly improved their efficacy against various tumor cell lines .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Thioxothiazolidin-4-one Derivatives
Table 2: Key Functional Groups and Potential Bioactivity
Q & A
Basic Question: What are the standard synthetic routes for preparing (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?
Answer:
The compound is typically synthesized via a multi-step protocol involving:
Condensation reactions : Refluxing a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with a substituted benzaldehyde derivative (e.g., pyridin-3-ylmethylene) in ethanol for 2–4 hours under acidic or basic catalysis .
Cyclization and purification : The crude product is filtered, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture to enhance purity .
Stereochemical control : The (Z)-isomer is isolated using selective crystallization or chromatographic techniques, confirmed by NOESY NMR .
Advanced Question: How can reaction conditions be optimized to improve the yield of the (Z)-isomer during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction kinetics and stereoselectivity .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) influence imine formation and isomer ratios .
- Temperature modulation : Lower temperatures (40–60°C) favor the (Z)-isomer by reducing thermal isomerization .
- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to minimize by-products .
Basic Question: What spectroscopic methods are used to characterize this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons from the dihydrodioxin and pyridine moieties .
- ¹³C NMR : Signals at δ 170–180 ppm verify the thioxothiazolidinone carbonyl .
- IR spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the C=O group .
- Mass spectrometry : HRMS (ESI) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Advanced Question: How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved during structural validation?
Answer:
Contradictions may arise from dynamic stereochemistry or impurities. Mitigation steps:
Dynamic NMR : Variable-temperature NMR identifies equilibrium between isomers .
HPLC purification : Remove impurities using reverse-phase chromatography with acetonitrile/water gradients .
X-ray crystallography : Definitive confirmation of the (Z)-configuration via single-crystal analysis .
Basic Question: What biological assays are suitable for evaluating the compound’s activity?
Answer:
Common assays include:
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA .
Advanced Question: How can structure-activity relationships (SAR) be studied for this compound?
Answer:
SAR strategies involve:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing pyridin-3-yl with nitro or methoxy groups) .
Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like EGFR or COX-2 .
Bioactivity correlation : Compare IC₅₀ values of analogs to identify critical pharmacophores (e.g., the thioxothiazolidinone core) .
Example SAR Table:
Basic Question: What are the stability considerations for this compound under different storage conditions?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photoisomerization .
- Humidity control : Use desiccants to avoid hydrolysis of the thioxo group .
- pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ring-opening .
Advanced Question: How can degradation products be identified and quantified?
Answer:
- Forced degradation studies : Expose the compound to heat (60°C), UV light, or oxidative stress (H₂O₂) .
- LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns .
- Kinetic modeling : Determine degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
Basic Question: What computational tools are used to predict the compound’s reactivity?
Answer:
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for electrophilicity .
- Molecular dynamics (MD) : GROMACS simulates solvent interactions and conformational stability .
Advanced Question: How can synthetic scalability challenges (e.g., low yield in cyclization) be addressed?
Answer:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps .
- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported ZnCl₂) enhance recyclability and yield .
- DoE optimization : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
